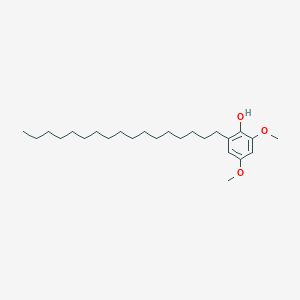
Phaffiaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phaffiaol is a natural product found in Phaffia rhodozyma, Leptolyngbya ectocarpi, and Phaffia with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis
Phaffiaol, derived from Phaffia rhodozyma, demonstrates potent antioxidant properties. A study by Jinno and Okita (1998) achieved total synthesis of this compound and discovered that certain derivatives, specifically methoxy phenol derivatives with a heptadecyl moiety, exhibited approximately twice the antioxidative activity of α-tocopherol (Jinno & Okita, 1998).
Yeast Genus Characterization
Miller, Yoneyama, and Soneda (1976) characterized Phaffia, a new yeast genus, highlighting its basidiomycetous origin and carotenoid-producing properties, significant for biotechnological applications (Miller, Yoneyama, & Soneda, 1976).
Enhancement of Carotenoid Production
Silva et al. (2020) explored the influence of magnetic fields on the cultivation of Phaffia rhodozyma, achieving an increase in carotenoid production, indicating a novel approach for enhancing yield in a cost-effective manner (Silva et al., 2020).
Biotechnological Importance
Kucsera, Pfeiffer, and Takeo (2000) reviewed the biology of Phaffia rhodozyma, emphasizing its importance in biotechnology due to astaxanthin production, a valuable antioxidant with applications in food and pharmaceutical industries (Kucsera, Pfeiffer, & Takeo, 2000).
Strain Improvement for Astaxanthin Production
Chun, Chin, Bai, and An (1992) demonstrated strain improvement of Phaffia rhodozyma for higher astaxanthin production, a key component in aquaculture, through protoplast fusion, indicating potential for enhanced commercial utilization (Chun, Chin, Bai, & An, 1992).
Application in Poultry Industry
Research by Akiba et al. (2001) found that Phaffia rhodozyma, rich in astaxanthin, can be used to modify meat color in broiler chickens, suggesting its utility in poultry feed to meet consumer preferences (Akiba et al., 2001).
Eigenschaften
Molekularformel |
C25H44O3 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3 |
InChI-Schlüssel |
PCBROMAIRGVTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
Synonyme |
2,4-dimethoxy-6-heptadecylphenol phaffiaol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)


![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)



![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)